1-(1-Benzylpiperidin-4-yl)-5-chloro-1H-benzo[d]imidazol-2(3H)-one
Description
1-(1-Benzylpiperidin-4-yl)-5-chloro-1H-benzo[d]imidazol-2(3H)-one is a benzimidazolone derivative featuring a piperidine ring substituted with a benzyl group at the N1 position and a chlorine atom at the 5-position of the benzimidazolone core. Its synthesis typically involves reductive amination of 5-chloro-1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one with benzyl halides under basic conditions .
Properties
IUPAC Name |
3-(1-benzylpiperidin-4-yl)-6-chloro-1H-benzimidazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O/c20-15-6-7-18-17(12-15)21-19(24)23(18)16-8-10-22(11-9-16)13-14-4-2-1-3-5-14/h1-7,12,16H,8-11,13H2,(H,21,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKPVLGLSJVUPFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C3=C(C=C(C=C3)Cl)NC2=O)CC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60611454 | |
| Record name | 1-(1-Benzylpiperidin-4-yl)-5-chloro-1,3-dihydro-2H-benzimidazol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60611454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
185058-65-5 | |
| Record name | 1-(1-Benzylpiperidin-4-yl)-5-chloro-1,3-dihydro-2H-benzimidazol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60611454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthesis Protocol
The preparation of 1-(1-benzylpiperidin-4-yl)-5-chloro-1H-benzo[d]imidazol-2(3H)-one follows a modular approach, as detailed in seminal work by pharmacological researchers. The synthesis comprises two stages:
-
Formation of the Piperidine-Intermediate :
5-Chloro-1-(piperidin-4-yl)-1H-benzo[d]imidazole-2(3H)-one serves as the precursor, synthesized via condensation of o-phenylenediamine derivatives with piperidine-4-carboxylic acid under acidic conditions. -
Benzylation of the Piperidine Nitrogen :
The intermediate undergoes N-benzylation using benzyl chloride or substituted benzyl halides in the presence of potassium carbonate (K₂CO₃) as a base. The reaction is conducted in acetonitrile under reflux for 18 hours, followed by cooling, filtration, and solvent removal to isolate the product.
Reaction Equation:
Detailed Reaction Parameters
The following table summarizes critical reaction conditions and outcomes for the benzylation step:
| Parameter | Value/Range | Impact on Yield |
|---|---|---|
| Solvent | Acetonitrile | Maximizes solubility of intermediates |
| Temperature | Reflux (82°C) | Accelerates nucleophilic substitution |
| Reaction Time | 18 hours | Ensures complete benzylation |
| Base | K₂CO₃ (3 equivalents) | Neutralizes HCl byproduct |
| Molar Ratio | 1:1.2 (Intermediate:Benzyl Halide) | Prevents over-alkylation |
Yield : 42.5% (DSR-1 variant).
Optimization of Reaction Parameters
Solvent Screening
Polar aprotic solvents like acetonitrile and dimethylformamide (DMF) were evaluated for their ability to dissolve both the piperidine intermediate and benzyl halide. Acetonitrile outperformed DMF due to its lower boiling point (82°C vs. 153°C), which reduced side reactions such as hydrolysis of the benzyl halide.
Temperature and Time Dependence
Prolonged reflux (>20 hours) led to decomposition of the benzimidazole core, as evidenced by HPLC analysis. A balance between reaction completion and product stability was achieved at 18 hours. Lower temperatures (60–70°C) resulted in incomplete benzylation, with <30% yield.
Base Selection
Comparative studies using K₂CO₃, NaHCO₃, and triethylamine revealed that K₂CO₃ provided optimal deprotonation of the piperidine nitrogen without inducing side reactions. Weak bases like NaHCO₃ failed to neutralize HCl effectively, leading to protonation of the intermediate and stalled reactivity.
Characterization of Synthesized Compound
Spectroscopic Data
The target compound was characterized using IR, -NMR, and mass spectrometry:
-NMR (CDCl₃, 400 MHz) :
Melting Point and Purity
Industrial-Scale Production Considerations
Continuous Flow Synthesis
To address batch-to-batch variability, continuous flow reactors were implemented, achieving:
Green Chemistry Metrics
-
E-Factor : 18.2 (kg waste/kg product)
-
PMI (Process Mass Intensity) : 32.1, driven by solvent recovery systems.
Comparative Analysis with Analogous Derivatives
The table below contrasts synthetic outcomes for structurally related benzimidazole-piperidine hybrids:
| Compound | Yield (%) | Melting Point (°C) | Key Modification |
|---|---|---|---|
| DSR-1 (Target Compound) | 42.5 | 196 | Benzyl |
| DSR-5 (4-Methylbenzyl) | 45.4 | 226 | 4-Me-Benzyl |
| DSR-6 (2-Chlorobenzyl) | 24.2 | 214 | 2-Cl-Benzyl |
| DSR-9 (Benzoyl) | 42.8 | 215 | Benzoyl |
Trends : Electron-donating groups (e.g., 4-Me-Benzyl) marginally improve yields, while steric hindrance (2-Cl-Benzyl) reduces efficiency .
Chemical Reactions Analysis
Types of Reactions
1-(1-Benzylpiperidin-4-yl)-5-chloro-1H-benzo[d]imidazol-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or acidic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the benzimidazole core.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted benzimidazole derivatives with new functional groups replacing the chloro group.
Scientific Research Applications
1-(1-Benzylpiperidin-4-yl)-5-chloro-1H-benzo[d]imidazol-2(3H)-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(1-Benzylpiperidin-4-yl)-5-chloro-1H-benzo[d]imidazol-2(3H)-one involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Halogen-Substituted Analogs
- 5-Fluoro and 5-Bromo Derivatives : Replacement of the 5-chloro substituent with other halogens (e.g., 5-F, 5-Br) alters electronic properties and steric bulk. For example, 5-fluoro analogs showed reduced PLD1 inhibition potency compared to the 5-chloro congener, while 5-bromo derivatives exhibited comparable activity but lower selectivity .
- Des-Chloro Analog : Removal of the 5-chloro group resulted in a 10-fold decrease in PLD1 inhibition (IC₅₀ = 680 nM vs. 46 nM for the chlorinated compound 69), highlighting the critical role of halogenation in enhancing binding affinity .
Piperidine Substitution
- N-Benzyl vs. N-Alkyl/Aryl : The benzyl group at the piperidine N1 position confers improved lipophilicity and membrane permeability compared to unsubstituted or alkyl-substituted analogs. For instance, N-methyl analogs demonstrated lower PLD1 inhibition (IC₅₀ > 1 µM) due to reduced hydrophobic interactions .
- Bipiperidine Scaffold (TBPB) : The structurally distinct TBPB ([1-(1'-(2-tolyl)-1,4'-bipiperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one]) exhibited dual activity at muscarinic M1 and dopamine D2 receptors, unlike the benzylpiperidine variant, which lacks significant receptor binding .
Bioisosteric Replacements
- Spirocyclic Scaffolds : Replacement of the benzimidazolone-piperidine core with 1-phenyl-1,3,8-triazaspiro[4,5]decan-4-one (e.g., compounds 72 and 82) shifted isoform preference from PLD1 to PLD2, achieving 10–40-fold selectivity for PLD2 (IC₅₀ = 120 nM for PLD2 vs. 1,200 nM for PLD1) .
- Thiadiazine Hybrids : Hybridization with thiadiazine (e.g., N-(4-trifluoromethylphenyl)-5-(benzo[d]imidazol-2(3H)-one)-6H-1,3,4-thiadiazin-2-amine) introduced dual DYRK1A inhibition and β-cell proliferative activity (IC₅₀ = 7–11 µM in cancer cell lines), a property absent in the parent benzylpiperidine compound .
Functional Outcomes
PLD Isoform Selectivity
Antimicrobial Activity
Alkylation of the piperidine nitrogen with aryl groups (e.g., 4-cyanophenyl) enhanced antibacterial activity against S. aureus (MIC = 8 µg/mL) compared to the unsubstituted parent compound (MIC = 32 µg/mL) .
Biological Activity
Overview
1-(1-Benzylpiperidin-4-yl)-5-chloro-1H-benzo[d]imidazol-2(3H)-one is a synthetic compound belonging to the class of benzimidazole derivatives. It exhibits a unique structure that combines a benzimidazole core with a piperidine ring and a benzyl group, which contributes to its diverse biological activities. This compound has garnered attention for its potential therapeutic applications, particularly in the fields of neurology and oncology.
- Molecular Formula : C₁₉H₂₀ClN₃O
- Molecular Weight : 341.8 g/mol
- CAS Number : 185058-65-5
The biological activity of 1-(1-Benzylpiperidin-4-yl)-5-chloro-1H-benzo[d]imidazol-2(3H)-one is primarily attributed to its interaction with various molecular targets, including:
- Sigma Receptors : The compound has shown high affinity for sigma1 receptors, which are implicated in various neurological processes. Studies indicate that certain derivatives exhibit selectivity for sigma1 over sigma2 receptors, suggesting potential applications in treating psychiatric disorders .
- Enzyme Inhibition : Its structure allows it to act as an inhibitor of specific enzymes, potentially impacting pathways involved in neurodegenerative diseases and cancer .
Biological Activities
The compound's biological activities can be categorized into several key areas:
Anticancer Activity
Research indicates that 1-(1-Benzylpiperidin-4-yl)-5-chloro-1H-benzo[d]imidazol-2(3H)-one exhibits significant anticancer properties. In vitro studies have demonstrated:
- Cell Line Testing : The compound showed moderate to excellent activity against various cancer cell lines, including cervical cancer (HeLa) and human hepatoma (SMMC-7721). For instance, IC50 values were recorded at 0.126 μM for HeLa cells and 0.071 μM for SMMC-7721 cells, indicating potent cytotoxic effects compared to standard chemotherapeutics like doxorubicin .
Neuroprotective Effects
Given its affinity for sigma receptors, the compound is being explored for neuroprotective effects. It may help mitigate neurodegeneration by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells .
Structure-Activity Relationship (SAR)
Understanding the SAR of 1-(1-Benzylpiperidin-4-yl)-5-chloro-1H-benzo[d]imidazol-2(3H)-one is crucial for optimizing its biological activity. Key findings include:
- Substituent Effects : Variations in the benzyl and piperidine moieties significantly influence receptor binding affinities and biological efficacy. For example, modifications that enhance electron-donating characteristics tend to improve anticancer activity .
| Compound | Target | IC50 (µM) | Notes |
|---|---|---|---|
| 1-(1-Benzylpiperidin-4-yl)-5-chloro | Sigma1 Receptor | 3.90 | High affinity |
| N-(1-benzylpiperidin-4-yl)phenylacetamide | Sigma2 Receptor | 240 | Lower affinity |
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- In Vitro Studies : A study evaluated various derivatives of benzylpiperidine compounds and found that modifications led to enhanced activity against AChE and BuChE, suggesting potential applications in Alzheimer's disease treatment .
- Animal Models : Preclinical trials using animal models have shown promising results in terms of neuroprotective effects and reduced tumor growth rates when treated with this compound.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1-(1-benzylpiperidin-4-yl)-5-chloro-1H-benzo[d]imidazol-2(3H)-one, and how can purity be optimized?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution of 5-chloro-1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one with benzyl halides under reflux in acetonitrile with K₂CO₃ as a base. Reaction optimization includes monitoring reflux duration (18–24 hours) and stoichiometry (1:1.2 molar ratio of substrate to benzyl halide). Post-synthesis, purification via mass-directed preparative HPLC ensures >98% purity . Characterization involves melting point analysis, elemental analysis (e.g., C: 63.63% vs. theoretical 66.76%), and spectral techniques (¹H NMR, IR) to confirm regiochemistry and functional groups .
Q. How does this compound fit into broader drug design strategies, particularly for neurological or gastrointestinal targets?
- Methodological Answer : The compound shares structural motifs with domperidone (a dopamine D₂ receptor antagonist), where the benzylpiperidine moiety enhances blood-brain barrier penetration, and the 5-chloro substitution modulates receptor affinity . In drug design, its scaffold is used to explore isoform selectivity (e.g., PLD1 vs. PLD2 inhibition) by modifying substituents on the piperidine or benzimidazole rings. Key steps include iterative parallel synthesis and reductive amination to introduce functional groups (e.g., fluorinated or brominated analogs) for SAR studies .
Advanced Research Questions
Q. What contradictions exist in SAR data for PLD inhibition, and how can they be resolved experimentally?
- Methodological Answer : SAR contradictions arise when halogen substitutions (e.g., 5-Cl vs. 5-Br) yield divergent inhibitory effects on PLD isoforms. For example, 5-Cl analogs show dual PLD1/2 inhibition (IC₅₀ ~3-fold selectivity), while 5-Br analogs lose potency. To resolve this, employ parallel synthesis with controlled variables (e.g., fixed linker groups) and use biophysical assays (e.g., fluorescence-based PLD activity assays) to isolate steric/electronic effects. Computational docking can further clarify halogen interactions with PLD1’s hydrophobic pocket vs. PLD2’s polar residues .
Q. How can computational methods (e.g., DFT) predict the compound’s tautomeric stability and its impact on bioactivity?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G* level can optimize the compound’s tautomeric forms (e.g., keto-enol equilibrium). Calculate Gibbs free energy differences to identify the dominant tautomer in physiological conditions. Compare HOMO-LUMO gaps and electrostatic potential maps with experimental data (e.g., NMR chemical shifts) to validate predictions. This approach aids in rationalizing discrepancies in receptor binding assays, as tautomerism affects hydrogen-bonding capacity .
Q. What metabolic pathways degrade this compound, and how do metabolites influence off-target effects?
- Methodological Answer : In vivo metabolism involves hepatic CYP3A4-mediated oxidation of the benzylpiperidine moiety, yielding 5-chloro-1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one as a primary metabolite. To assess off-target effects, use LC-MS/MS to profile metabolites in plasma and conduct competitive binding assays against non-D₂ receptors (e.g., serotonin receptors). Comparative studies with deuterated analogs (e.g., deuteration at metabolically labile sites) can reduce first-pass metabolism and improve pharmacokinetic stability .
Q. How do crystallographic challenges (e.g., polymorphism) affect formulation studies?
- Methodological Answer : Polymorphism arises due to flexible benzylpiperidine and rigid benzimidazole units, leading to varied hydrogen-bonding networks (e.g., N–H⋯O vs. C–H⋯π interactions). Use X-ray crystallography with synchrotron radiation to resolve polymorphic structures. Pair with DSC/TGA to correlate crystal forms with thermal stability. For formulation, employ co-crystallization agents (e.g., succinic acid) to stabilize the bioactive conformation and enhance solubility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
